molecular formula C9H11ClO6S2 B14424893 5-(Methanesulfonyl)-2,4-dimethoxybenzene-1-sulfonyl chloride CAS No. 85477-08-3

5-(Methanesulfonyl)-2,4-dimethoxybenzene-1-sulfonyl chloride

Katalognummer: B14424893
CAS-Nummer: 85477-08-3
Molekulargewicht: 314.8 g/mol
InChI-Schlüssel: LGZZANCONWJHFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Methanesulfonyl)-2,4-dimethoxybenzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of two methoxy groups and a methanesulfonyl group attached to a benzene ring, along with a sulfonyl chloride functional group. It is used in various chemical reactions and has applications in different fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methanesulfonyl)-2,4-dimethoxybenzene-1-sulfonyl chloride typically involves the reaction of 2,4-dimethoxybenzenesulfonyl chloride with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to facilitate the substitution reaction. The reaction conditions usually involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the efficient and safe production of the compound. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Methanesulfonyl)-2,4-dimethoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include pyridine, triethylamine, and other non-nucleophilic bases. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonates, and sulfonothioates, depending on the nucleophile used. These products are valuable intermediates in the synthesis of various organic compounds .

Wirkmechanismus

The mechanism of action of 5-(Methanesulfonyl)-2,4-dimethoxybenzene-1-sulfonyl chloride involves the formation of reactive intermediates such as sulfene. These intermediates can react with various nucleophiles to form new chemical bonds. The sulfonyl chloride group is highly electrophilic, making it a good leaving group in substitution reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(Methanesulfonyl)-2,4-dimethoxybenzene-1-sulfonyl chloride is unique due to the presence of both methoxy and methanesulfonyl groups, which can influence its reactivity and the types of reactions it can undergo. The additional functional groups can also provide opportunities for further chemical modifications .

Eigenschaften

CAS-Nummer

85477-08-3

Molekularformel

C9H11ClO6S2

Molekulargewicht

314.8 g/mol

IUPAC-Name

2,4-dimethoxy-5-methylsulfonylbenzenesulfonyl chloride

InChI

InChI=1S/C9H11ClO6S2/c1-15-6-4-7(16-2)9(18(10,13)14)5-8(6)17(3,11)12/h4-5H,1-3H3

InChI-Schlüssel

LGZZANCONWJHFV-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1S(=O)(=O)C)S(=O)(=O)Cl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.